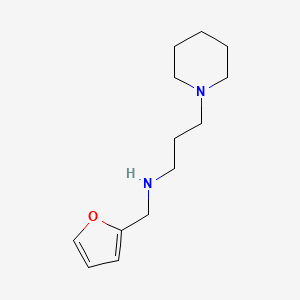![molecular formula C14H20N2 B14892901 (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its diazabicyclo structure, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.
化学反应分析
Types of Reactions
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
(1R,6S)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: This enantiomer has similar structural features but different stereochemistry, leading to different biological activities and reactivity.
(1S,6R)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: Another stereoisomer with distinct properties compared to the target compound.
Uniqueness
The uniqueness of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can provide insights and functionalities not available with other similar compounds.
属性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
(1S,6R)-8-[(1S)-1-phenylethyl]-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-10-13-7-8-15-9-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11-,13+,14+/m0/s1 |
InChI 键 |
NGNQCJGKLHCSKU-IACUBPJLSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CNCC3 |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC3C2CNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



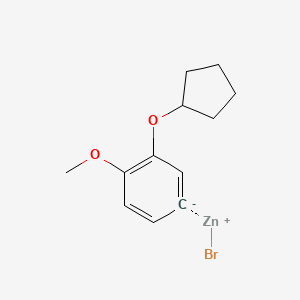
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
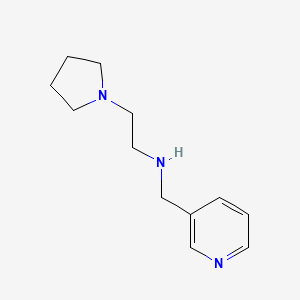
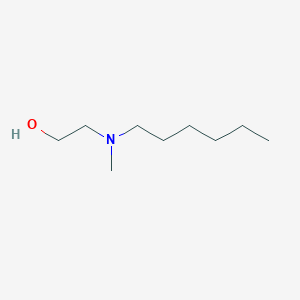
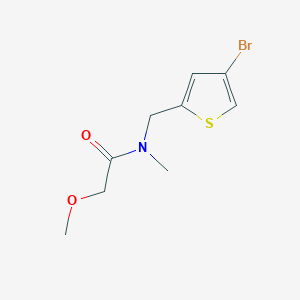



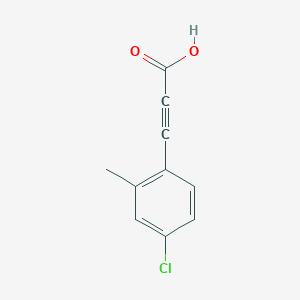

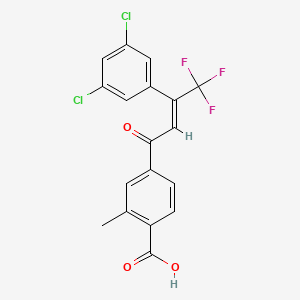
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
